1H-imidazole-2-sulfonyl fluoride
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Overview
Description
1H-Imidazole-2-sulfonyl fluoride is a chemical compound characterized by the presence of an imidazole ring substituted with a sulfonyl fluoride group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1H-imidazole with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and specific solvents can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The imidazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1H-Imidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1H-imidazole-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of new pharmaceuticals .
Comparison with Similar Compounds
1-Methyl-1H-imidazole-2-sulfonyl fluoride: Similar in structure but with a methyl group at the first position.
1,1’-Sulfonyldiimidazole: Contains two imidazole rings linked by a sulfonyl group.
4-(Acetylamino)phenyl]imidodisulfuryl difluoride: Features an imidazole ring with additional functional groups.
Uniqueness: 1H-Imidazole-2-sulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications. Its ability to act as a versatile building block in organic synthesis and its role in enzyme inhibition studies highlight its importance in scientific research .
Properties
IUPAC Name |
1H-imidazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCYVBQYXGJZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934502-26-7 |
Source
|
Record name | 1H-imidazole-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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